Zaragozic acid D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

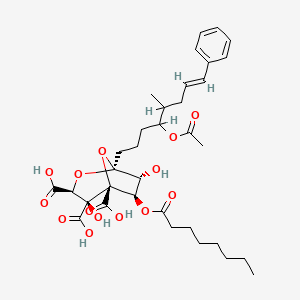

サラゴシ酸Dは、真菌によって産生される天然物であるサラゴシ酸ファミリーのメンバーです。これらの化合物は、ステロール合成に重要な酵素であるスクアレンシンターゼの強力な阻害剤として知られています。 サラゴシ酸Dとその類似体は、ケラチン性真菌であるアウロアスカス・ニガーから単離されています .

準備方法

合成経路と反応条件

サラゴシ酸Dの全合成には、化学選択的なアルキニル化とルテニウム触媒による水素化など、いくつかの重要なステップが含まれます。 合成は、2,8-ジオキサビシクロ[3.2.1]オクタンコアの構築から始まり、これは生物活性化合物の一般的な構築ブロックとして機能します . コア生合成経路は、10個のアセテート、メチオニンの4個のメチル、1個のスクシネート、1個の安息香酸からのポリケタイドシンターゼ経路によるものです .

工業生産方法

化学反応の分析

反応の種類

サラゴシ酸Dは、酸化、還元、置換反応など、さまざまな化学反応を受けます。これらの反応は、化合物を修飾してその生物活性を高めたり、その作用機序を研究したりするために不可欠です。

一般的な試薬と条件

サラゴシ酸Dの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、通常、所望の変換を確実に行うために、制御された温度とpHレベルを伴います。

主要な生成物

サラゴシ酸Dの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応はヒドロキシル化誘導体をもたらす可能性があり、還元反応は脱酸素化アナログを生成する可能性があります。

科学研究における用途

サラゴシ酸Dは、幅広い科学研究用途を持っています。

科学的研究の応用

Cholesterol-Lowering Agent

Zaragozic acid D is recognized for its role as a squalene synthase inhibitor, making it a candidate for treating hypercholesterolemia. It operates by inhibiting the enzyme responsible for cholesterol synthesis, thus reducing cholesterol levels in the body.

- Mechanism of Action : this compound binds to the active site of squalene synthase, preventing the conversion of farnesyl pyrophosphate to squalene, a precursor in cholesterol biosynthesis.

- Research Findings : Studies indicate that zaragozic acids exhibit nanomolar inhibitory activity against human squalene synthase with IC50 values in the low micromolar range, demonstrating significant potential for therapeutic applications in managing cholesterol levels .

| Study | IC50 (μM) | Target |

|---|---|---|

| Bergstrom et al. (1995) | 0.2 | Squalene Synthase |

| Milligan et al. (1992) | 0.15 | Squalene Synthase |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

- Bacterial Inhibition : It has been effective against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.

- Fungal Inhibition : The compound also demonstrates antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Aspergillus fumigatus | Inhibitory |

Agricultural Fungicide

Research has identified zaragozic acids as effective agricultural fungicides. They are used to control various plant pathogens that threaten crop yields.

- Target Pathogens : this compound has shown efficacy against fungi such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora capsici.

- Environmental Benefits : Unlike traditional synthetic fungicides, zaragozic acids are derived from natural sources, potentially reducing environmental impact and resistance development among pathogens .

| Fungus | Effectiveness | Application Method |

|---|---|---|

| Botrytis cinerea | Effective | Foliar application |

| Fusarium oxysporum | Effective | Soil drenching |

| Phytophthora capsici | Effective | Seed treatment |

Case Study 1: Cholesterol Management

A study conducted on mice demonstrated that zaragozic acid A (closely related to D) significantly reduced hepatic cholesterol synthesis. The results showed a 50% reduction at a dose of 200 µg/kg body weight, indicating its potential for managing cholesterol levels in humans .

Case Study 2: Agricultural Use

In field trials, zaragozic acid formulations were tested against common agricultural pathogens. The results indicated a substantial reduction in disease incidence compared to untreated controls, showcasing the effectiveness of zaragozic acids in practical agricultural settings .

作用機序

サラゴシ酸Dは、ステロール合成における最初のコミットされた酵素であるスクアレンシンターゼを阻害することでその効果を発揮します。 この酵素は、ファルネシルピロリン酸の還元縮合を触媒してスクアレンを生成します . サラゴシ酸Dはこの酵素を阻害することにより、さまざまな生物におけるコレステロールを含むステロールの合成を効果的に減少させます。 さらに、サラゴシ酸Dは、タンパク質の翻訳後修飾に関与するRasファルネシルタンパク質トランスフェラーゼを弱く阻害します .

類似の化合物との比較

類似の化合物

サラゴシ酸Dは、サラゴシ酸A、B、Cを含む化合物ファミリーの一部です。 これらの化合物は、類似の4,8-ジオキサビシクロ[3.2.1]オクタンコアを共有しますが、1-アルキルおよび6-アシル側鎖が異なります .

独自性

サラゴシ酸Dをそのアナログから際立たせているのは、スクアレンシンターゼとRasファルネシルタンパク質トランスフェラーゼの両方に特異的な阻害活性があることです。 この二重阻害により、ステロール生合成とタンパク質プレニル化経路を研究するためのユニークで貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Zaragozic acid D is part of a family of compounds that includes zaragozic acids A, B, and C. These compounds share a similar 4,8-dioxabicyclo[3.2.1]octane core but differ in their 1-alkyl and 6-acyl side chains .

Uniqueness

What sets this compound apart from its analogs is its specific inhibitory activity against both squalene synthase and Ras farnesyl-protein transferase. This dual inhibition makes it a unique and valuable compound for studying sterol biosynthesis and protein prenylation pathways .

生物活性

Zaragozic acid D is a member of the zaragozic acid family, which are fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase (SQS). This enzyme plays a critical role in cholesterol biosynthesis, making these compounds of significant interest for therapeutic applications, especially in treating hypercholesterolemia and related disorders.

This compound exhibits its biological activity primarily through the inhibition of squalene synthase. This inhibition leads to a reduction in cholesterol synthesis, which has been demonstrated in various studies:

- Inhibition of Squalene Synthase : this compound has shown competitive inhibition against SQS, with an IC50 value reported at approximately 78 pM. This high potency indicates its potential effectiveness in lowering cholesterol levels in vivo .

- Impact on Farnesyl Transferase : In addition to its action on SQS, this compound also inhibits farnesyl transferase, which is involved in protein prenylation. The IC50 for this activity is around 100 nM, suggesting a broad spectrum of action among the zaragozic acids .

In Vivo Studies

Research has demonstrated that this compound effectively lowers serum cholesterol levels in animal models. For instance:

- In studies involving mice, administration of this compound resulted in significant reductions in serum cholesterol levels, indicating its potential as a therapeutic agent .

Comparative Efficacy

The following table summarizes the biological activities and comparative efficacy of various zaragozic acids:

| Zaragozic Acid | Squalene Synthase IC50 (pM) | Farnesyl Transferase IC50 (nM) | Cholesterol Lowering Activity |

|---|---|---|---|

| A | 78 | 200 | Yes |

| B | 29 | 250 | Yes |

| C | 45 | 300 | Yes |

| D | 78 | 100 | Yes |

| D2 | Not specified | 100 | Yes |

Case Study 1: Cholesterol Reduction

A study conducted on mice treated with this compound showed a dose-dependent reduction in serum cholesterol levels. The results indicated that a dosage of 200 micrograms/kg led to a significant decrease, supporting its potential use in managing hypercholesterolemia .

Case Study 2: Inhibition Mechanism

In vitro studies using Hep G2 cells demonstrated that this compound effectively inhibited cholesterol synthesis. The accumulation of labeled mevalonate into farnesyl diphosphate was observed, confirming the compound's mechanism as an SQS inhibitor .

特性

CAS番号 |

155179-14-9 |

|---|---|

分子式 |

C34H46O14 |

分子量 |

678.7 g/mol |

IUPAC名 |

(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1 |

InChIキー |

CGQGIYLITCUENM-FRHZWACMSA-N |

SMILES |

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

異性体SMILES |

CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |

正規SMILES |

CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Zaragozic acid D; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。